trimethyl[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]silane
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Overview
Description
Trimethyl[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]silane is an organosilicon compound that features a thiophene ring substituted with a boronic ester and a trimethylsilyl group
Mechanism of Action
Target of Action
Trimethyl[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]silane is a complex organosilicon compound. The primary targets of this compound are alkyl or aryl alkynes and alkenes . These targets play a crucial role in various organic reactions, serving as the foundation for the formation of new carbon-carbon bonds.
Mode of Action
The compound interacts with its targets through a process known as borylation . In the presence of a palladium catalyst, it can form pinacol benzyl boronate by borylating at the benzylic C-H bond of alkylbenzenes . This interaction results in the formation of new bonds and the generation of new compounds.
Biochemical Pathways
The compound affects the biochemical pathway of hydroboration . Hydroboration is a chemical reaction that involves the addition of a boron-hydrogen bond to a carbon-carbon double bond. The compound, acting as a boron source, can participate in the hydroboration of alkyl or aryl alkynes and alkenes . The downstream effects include the formation of boronate esters, which are valuable intermediates in organic synthesis.
Result of Action
The result of the compound’s action is the formation of new organoboron compounds, such as pinacol benzyl boronate . These compounds are valuable in organic synthesis and can be used to create a wide range of other compounds, including pharmaceuticals and polymers.
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, the presence of a suitable catalyst (such as palladium) is necessary for the borylation reaction . Additionally, the reaction typically needs to be carried out under controlled conditions (e.g., specific temperature and pressure) to ensure optimal results. The compound is also sensitive to moisture and should be stored in a dry environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]silane typically involves the borylation of a thiophene derivative. One common method is the palladium-catalyzed borylation of thiophene using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The resulting boronic ester is then reacted with trimethylsilyl chloride to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Trimethyl[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]silane undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.
Hydroboration: The boronic ester can participate in hydroboration reactions with alkenes or alkynes, leading to the formation of organoboron compounds.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium acetate or sodium hydroxide, used to facilitate borylation and coupling reactions.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Organoboron Compounds: Resulting from hydroboration reactions.
Scientific Research Applications
Chemistry
In organic synthesis, trimethyl[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]silane is used as a building block for the construction of complex molecules. Its boronic ester group is particularly valuable in cross-coupling reactions, enabling the formation of diverse carbon-carbon bonds .
Biology and Medicine
Its ability to participate in selective reactions makes it a useful intermediate in the synthesis of biologically active molecules .
Industry
In materials science, this compound is used in the fabrication of advanced materials, including polymers and electronic devices. Its unique structural properties contribute to the development of materials with enhanced performance characteristics .
Comparison with Similar Compounds
Similar Compounds
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene: Similar structure but lacks the trimethylsilyl group.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Contains a benzaldehyde group instead of a thiophene ring.
Uniqueness
Trimethyl[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]silane is unique due to the presence of both a boronic ester and a trimethylsilyl group. This combination allows for versatile reactivity and stability, making it a valuable compound in various synthetic applications.
Properties
CAS No. |
942070-36-2 |
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Molecular Formula |
C13H23BO2SSi |
Molecular Weight |
282.3 |
Purity |
95 |
Origin of Product |
United States |
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